N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: This compound has a similar structure but with a methoxy group instead of a phenyl group, leading to different chemical and biological properties.
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide:
Properties
Molecular Formula |
C25H22N4O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N4O/c1-29(2)20-14-12-18(13-15-20)17-26-28-25(30)22-16-24(19-8-4-3-5-9-19)27-23-11-7-6-10-21(22)23/h3-17H,1-2H3,(H,28,30)/b26-17+ |
InChI Key |
HLSBVDZNPMHCSI-YZSQISJMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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